3-nitro-N-(2,2,2-trichloro-1-{[(2-methoxyphenyl)carbamothioyl]amino}ethyl)benzamide
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Overview
Description
3-nitro-N-(2,2,2-trichloro-1-{[(2-methoxyphenyl)carbamothioyl]amino}ethyl)benzamide is a complex organic compound with a molecular formula of C16H13Cl3N4O3S. This compound is notable for its unique structure, which includes a nitro group, a trichloromethyl group, and a methoxyphenyl group. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-nitro-N-(2,2,2-trichloro-1-{[(2-methoxyphenyl)carbamothioyl]amino}ethyl)benzamide typically involves multiple steps:
Trichloromethylation: The trichloromethyl group is introduced via a reaction with trichloromethyl chloroformate under controlled conditions.
Carbamothioylation: The final step involves the reaction of the intermediate with 2-methoxyphenyl isothiocyanate to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
3-nitro-N-(2,2,2-trichloro-1-{[(2-methoxyphenyl)carbamothioyl]amino}ethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The trichloromethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
3-nitro-N-(2,2,2-trichloro-1-{[(2-methoxyphenyl)carbamothioyl]amino}ethyl)benzamide is used in various scientific research fields:
Chemistry: As a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: In studies involving enzyme inhibition and protein binding.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-nitro-N-(2,2,2-trichloro-1-{[(2-methoxyphenyl)carbamothioyl]amino}ethyl)benzamide involves its interaction with molecular targets such as enzymes and proteins. The nitro group can participate in redox reactions, while the trichloromethyl and methoxyphenyl groups can interact with hydrophobic pockets in proteins, leading to inhibition or modulation of their activity.
Comparison with Similar Compounds
Similar Compounds
- 3-nitro-N-(2,2,2-trichloro-1-{[(2-furylmethyl)amino]ethyl}benzamide
- 3-nitro-N-(2,2,2-trichloro-1-{[(4-iodoanilino)carbamothioyl]amino}ethyl)benzamide
- 3-nitro-N-(2,2,2-trichloro-1-{[(2,4-dimethyl-phenylamino)ethyl}benzamide
Uniqueness
3-nitro-N-(2,2,2-trichloro-1-{[(2-methoxyphenyl)carbamothioyl]amino}ethyl)benzamide is unique due to the presence of the methoxyphenyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications where specific interactions with molecular targets are required.
Properties
Molecular Formula |
C17H15Cl3N4O4S |
---|---|
Molecular Weight |
477.7 g/mol |
IUPAC Name |
3-nitro-N-[2,2,2-trichloro-1-[(2-methoxyphenyl)carbamothioylamino]ethyl]benzamide |
InChI |
InChI=1S/C17H15Cl3N4O4S/c1-28-13-8-3-2-7-12(13)21-16(29)23-15(17(18,19)20)22-14(25)10-5-4-6-11(9-10)24(26)27/h2-9,15H,1H3,(H,22,25)(H2,21,23,29) |
InChI Key |
PFRMXXODFKHDAG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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